![molecular formula C16H14O7 B209167 Cedeodarin CAS No. 31076-39-8](/img/structure/B209167.png)
Cedeodarin
Overview
Description
Cedeodarin is a taxifolin that can be isolated from Cedrus deodara . It has a molecular formula of C16H14O7 and a molecular weight of 318.28 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C16H14O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,15-20,22H,1H3/t15-,16+/m0/s1
. This indicates that it is a complex organic compound with multiple functional groups.
Scientific Research Applications
Chemical Structure Analysis
- A study by Agrawal et al. (1981) conducted a high-resolution (13)C NMR study on cedeodarin, taxifolin, cedrin, and their methyl ethers. This research provided valuable information on the substitution pattern in the molecule of this compound, particularly concerning the placement of the Me in the 5,7-dihydroxyflavanonol nucleus (Agrawal, Agarwal, Rastogi, & Osterdahal, 1981).
Phytochemical Profile
- Cedrus deodara, from which this compound is derived, contains various chemical constituents such as wikstromal, matairesinol, and this compound itself. Research by Chaudhary et al. (2011) noted this compound (6-methyltaxifolin) as one of the significant constituents, emphasizing the plant's traditional use in medicine and its range of pharmacological properties like anti-inflammatory and anti-cancer effects (Chaudhary, Ahmad, & Mazumder, 2011).
Potential Applications in Neuroscience
- Kumar et al. (2014) explored compounds isolated from Cedrus deodara for their potential in treating central nervous system disorders. Their study found that compounds related to this compound showed promise in antidepressant effects, demonstrating the potential of this compound-related substances in neurological applications (Kumar, Dhayabaran, Nampoothiri, Nandakumar, Puratchikody, Lalani, Dawood, & Ghosh, 2014).
Gastrointestinal Research
- Kumar et al. (2011) investigated Cedrus deodara, from which this compound is derived, for its antiulcer and antisecretory effects. The study revealed that the volatile oil of Cedrus deodara, likely containing this compound, showed significant effects against gastric ulcers, supporting its traditional use in treating peptic ulcers (Kumar, Singh, & Chaudhary, 2011).
Future Directions
The future research directions for Cedeodarin could involve further exploration of its potential medicinal properties, particularly its role in cancer treatment . Additionally, more studies could be conducted to understand its physical and chemical properties, synthesis pathways, and safety profile.
Mechanism of Action
Cedeodarin, also known as 6-Methyltaxifolin, is a taxifolin that can be isolated from Cedrus deodara . It is a flavonoid, a class of plant secondary metabolites with various biological activities .
Target of Action
It is known that flavonoids like this compound often interact with a wide range of proteins and enzymes in the body, modulating their activity .
Mode of Action
As a flavonoid, it may exert its effects through antioxidant activity, modulation of enzyme activity, or interaction with cell signaling pathways .
Biochemical Pathways
Flavonoids like this compound are known to interact with a variety of biochemical pathways, often exerting antioxidant, anti-inflammatory, and anti-cancer effects .
Result of Action
Flavonoids like this compound are often associated with antioxidant, anti-inflammatory, and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of flavonoids .
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,15-20,22H,1H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCWWZLBHGSXPW-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31076-39-8 | |
Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-methyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31076-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavanone, 3,3',4',5,7-pentahydroxy-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031076398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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